N-dodecylglycolamide
Description
N-Dodecylglycolamide (C14H29NO2) is a surfactant characterized by a dodecyl (C12) hydrophobic chain and a hydrophilic glycolamide head group (CH2(OH)CONH-). This amphiphilic structure enables applications in emulsification, detergency, and biochemical research, where its balance of solubility and interfacial activity is critical.
Properties
CAS No. |
34887-33-7 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
N-dodecyl-2-hydroxyacetamide |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-14(17)13-16/h16H,2-13H2,1H3,(H,15,17) |
InChI Key |
HDNGSRCQLVLSHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dodecylglycolamide typically involves the reaction of dodecylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Dodecylamine and glyoxylic acid.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: Dodecylamine is added to a solution of glyoxylic acid in the chosen solvent. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.
Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-dodecylglycolamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-dodecyl-2-oxoacetamide.
Reduction: Formation of N-dodecyl-2-aminoethanol.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-dodecylglycolamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of N-dodecylglycolamide is primarily related to its surfactant properties. It can interact with lipid bilayers and proteins, altering their structure and function. The hydroxyacetamide moiety can form hydrogen bonds with various molecular targets, while the dodecyl group provides hydrophobic interactions. These interactions can disrupt lipid bilayers, solubilize proteins, and enhance the permeability of membranes.
Comparison with Similar Compounds
Table 1: Comparative Overview of this compound and Analogous Compounds
Structural and Functional Differences
- Head Group Reactivity :
- This compound’s glycolamide group contains a hydroxyl moiety, enhancing hydrophilicity and hydrogen-bonding capacity compared to N-dodecylacetamide’s simpler acetamide group. This may improve solubility in polar solvents .
- N-Dodecylmaleimide’s maleimide group enables thiol-specific conjugation, making it valuable in bioconjugation chemistry, a feature absent in glycolamide derivatives .
- Dodecyldimethylamine N-oxide’s amine oxide group provides zwitterionic behavior, offering pH-dependent solubility and mildness in cosmetic formulations .
Key Research Findings and Limitations
- Contradictions in Data : While N-Dodecylmaleimide’s hazards are well-documented , N-Dodecylacetamide’s safety data remain incomplete, complicating direct comparisons .
- Performance Trade-offs : Glycolamide derivatives balance solubility and biocompatibility but lack the reactive sites of maleimides for targeted bioconjugation .
- Gaps in Literature: No direct studies on this compound were identified in the provided evidence, necessitating extrapolation from analogs.
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